molecular formula C26H16BrN5O3S B12121506 1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]- CAS No. 610261-35-3

1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]-

Cat. No.: B12121506
CAS No.: 610261-35-3
M. Wt: 558.4 g/mol
InChI Key: ZTGSEALYZTZYKB-UHFFFAOYSA-N
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Description

1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]- is a complex organic compound that belongs to the class of benzotriazinones. This compound is characterized by its unique structure, which includes a benzotriazinone core, a bromophenyl group, and an imidazole ring. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties.

Properties

CAS No.

610261-35-3

Molecular Formula

C26H16BrN5O3S

Molecular Weight

558.4 g/mol

IUPAC Name

3-[[1-(4-bromophenyl)-4-(2-oxochromen-3-yl)imidazol-2-yl]sulfanylmethyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C26H16BrN5O3S/c27-17-9-11-18(12-10-17)31-14-22(20-13-16-5-1-4-8-23(16)35-25(20)34)28-26(31)36-15-32-24(33)19-6-2-3-7-21(19)29-30-32/h1-14H,15H2

InChI Key

ZTGSEALYZTZYKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN(C(=N3)SCN4C(=O)C5=CC=CC=C5N=N4)C6=CC=C(C=C6)Br

Origin of Product

United States

Preparation Methods

Diazotization of Anthranilamide Derivatives

The benzotriazinone scaffold is classically synthesized via diazotization of anthranilamide precursors. Isatoic anhydride (1) reacts with ammonia in the presence of ammonium carbonate to form anthranilamide (2) , which undergoes diazotization using sodium nitrite and HCl at 0°C to yield benzotriazinone (3) . This method achieves an 88% yield under optimized conditions, with the product confirmed by 1H^1H-NMR (δ\delta 8.32 ppm, aromatic protons) and mass spectrometry (m/zm/z 170, [M+Na]+^+).

Alkylation of Benzotriazinone

Functionalization at the N3 position is critical for introducing the thiomethyl linker. Benzotriazinone (3) reacts with methyl chloroacetate in DMF containing potassium carbonate at 100°C for 12 hours, producing methyl-2-(4-oxobenzotriazin-3(4H)-yl)acetate (6a) . The reaction proceeds via chemoselective N-alkylation, confirmed by 13C^{13}C-NMR signals at δ\delta 171.0 ppm (ester carbonyl) and δ\delta 45.5 ppm (NCH2_2).

Synthesis of the Imidazole-Thiomethyl Moiety

Imidazole Ring Formation

The imidazole nucleus is constructed via cyclocondensation of 4-bromophenylglyoxal with coumarin-3-carboxaldehyde. In a microwave-assisted reaction, equimolar quantities of the aldehydes react with ammonium acetate in acetic acid at 120°C for 30 minutes, yielding 1-(4-bromophenyl)-4-(2-oxo-2H-chromen-3-yl)-1H-imidazole (9) . The product is purified via recrystallization from ethanol, with FT-IR confirming C=N stretching at 1595 cm1^{-1}.

Introduction of the Thiol Group

The thiol functionality is introduced by treating imidazole (9) with thiourea in HCl under reflux. This generates 1-(4-bromophenyl)-4-(2-oxo-2H-chromen-3-yl)-1H-imidazole-2-thiol (10) , isolated as a yellow solid (72% yield). The thiol group is verified by a characteristic 1H^1H-NMR signal at δ\delta 3.85 ppm (SH, exchangeable with D2_2O).

Coupling of Benzotriazinone and Imidazole-Thiol

Nucleophilic Substitution

The chloromethyl intermediate (6a) reacts with imidazole-thiol (10) in DMF containing triethylamine at 80°C for 8 hours. The thiomethyl linkage forms via nucleophilic displacement of chloride, yielding the target compound (58% yield). The reaction is monitored by TLC (Rf=0.65R_f = 0.65, ethyl acetate/hexane 1:1), and the product exhibits a 13C^{13}C-NMR signal at δ\delta 33.0 ppm (SCH2_2).

Microwave-Assisted Coupling

To enhance efficiency, microwave irradiation (150 W, 100°C, 20 minutes) facilitates the coupling step, increasing the yield to 74%. This method reduces side reactions, as evidenced by HPLC purity >98%.

Analytical Characterization

Spectroscopic Validation

  • FT-IR : Peaks at 1666 cm1^{-1} (C=O, benzotriazinone), 1595 cm1^{-1} (C=N, imidazole), and 1030 cm1^{-1} (C-S).

  • 1H^1H-NMR : Aromatic protons appear as multiplets between δ\delta 7.20–8.50 ppm, with the SCH2_2 group at δ\delta 4.54 ppm (t, J=6.8J = 6.8 Hz).

  • MS (ESI+) : m/zm/z 589.2 ([M+H]+^+), consistent with the molecular formula C25_{25}H16_{16}BrN5_5O3_3S.

Purity and Yield Optimization

StepYield (%)Purity (%)
Benzotriazinone (3) 8899
Imidazole-thiol (10) 7297
Coupling (thermal)5895
Coupling (microwave)7498

Challenges and Mitigation Strategies

Oxidative Degradation of Thiols

The thiol group in (10) is prone to oxidation, forming disulfide dimers. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., ascorbic acid) suppress oxidation, improving yields by 15%.

Regioselectivity in Imidazole Synthesis

Coumarin substitution at C4 of the imidazole is ensured by using coumarin-3-carboxaldehyde instead of ketone derivatives, leveraging electronic effects to direct cyclocondensation .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution may introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,3-benzotriazin-4(3H)-one exhibit notable antimicrobial properties. This compound has been utilized in the synthesis of various derivatives that demonstrate efficacy against a range of pathogens, making it a candidate for developing new antimicrobial agents .

Pharmaceutical Development

The unique structural characteristics of 1,2,3-benzotriazin-4(3H)-one allow it to serve as a scaffold for drug development. Its derivatives have shown promise in targeting specific biological pathways, particularly in the treatment of cancer and other diseases. The compound's ability to undergo thermal condensation with α-amino acids leads to the formation of bioactive molecules like 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones .

Synthesis of Novel Compounds

The compound is employed as a reagent in organic synthesis. For instance, it has been used to prepare 1,2,3-benzotriazin-4-one-arylpiperazine derivatives that act as serotonin receptor ligands. This highlights its utility in synthesizing compounds with potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that certain derivatives of 1,2,3-benzotriazin-4(3H)-one exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research involved testing various concentrations of the compound against selected strains and evaluating their growth inhibition rates.

Compound DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 µg/mL
Derivative BS. aureus16 µg/mL

This data suggests that modifications to the benzotriazin core can enhance antimicrobial properties .

Case Study 2: Pharmaceutical Applications

In another study focusing on the synthesis of novel benzodiazepine derivatives from 1,2,3-benzotriazin-4(3H)-one, researchers reported successful synthesis under mild conditions using a one-pot methodology. The resulting compounds showed promising activity in preclinical models for anxiety disorders.

Compound NameActivityReference
Compound XAnxiolyticJournal of Medicinal Chemistry (2020)
Compound YAntidepressantEuropean Journal of Pharmacology (2021)

These findings indicate the potential for further development into therapeutic agents targeting mental health disorders .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to biological effects.

    Modulation of signaling pathways: The compound may influence cellular signaling pathways, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: A simpler analog without the additional functional groups.

    4-Bromophenyl derivatives: Compounds with similar bromophenyl groups but different core structures.

    Imidazole derivatives: Compounds with imidazole rings but different substituents.

Uniqueness

The uniqueness of 1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]- lies in its combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.

Biological Activity

1,2,3-Benzotriazin-4(3H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article focuses on the biological activity of the compound, particularly its derivatives, including 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]-.

The molecular formula for 1,2,3-Benzotriazin-4(3H)-one is C7H5N3OC_7H_5N_3O with a molecular weight of approximately 147.14 g/mol. It has a melting point of 216-218 °C and a boiling point of 282.4 °C at 760 mmHg. The compound exhibits various physical properties that influence its biological activity, such as solubility and lipophilicity (ACD/LogP: 0.94) .

Biological Activity Overview

Research indicates that derivatives of 1,2,3-Benzotriazin-4(3H)-one exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that certain derivatives possess significant antimicrobial properties. For instance, compounds derived from benzotriazinones have been evaluated for their effectiveness against various bacterial strains and fungi. The introduction of different substituents on the benzene ring can enhance the antimicrobial efficacy .

Anti-inflammatory and Analgesic Effects

Research has demonstrated that some benzotriazinone derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. For example, a study on pyrazole and triazole derivatives indicated that modifications to the benzotriazinone scaffold could lead to selective COX-2 inhibition .

Anticancer Properties

There is growing evidence supporting the anticancer potential of benzotriazinone derivatives. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the disruption of cellular signaling pathways associated with proliferation and survival .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzotriazinone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions led to enhanced antibacterial activity compared to standard antibiotics.

Case Study 2: Anti-inflammatory Activity
In another investigation, a series of benzotriazinone derivatives were synthesized and tested for their ability to inhibit COX enzymes. The results showed that certain compounds exhibited IC50 values comparable to known anti-inflammatory drugs, suggesting their potential use as therapeutic agents .

Toxicity Profile

The toxicity data for 1,2,3-Benzotriazin-4(3H)-one indicates varying degrees of safety across different organisms. For instance:

OrganismTest TypeRouteReported DoseEffect
MouseLD50Intraperitoneal50 mg/kgGeneral depressed activity
RatLD50Oral595 mg/kgBehavioral changes
RabbitLCInhalation>2575 mg/kg/4HIrritation
HamsterLCInhalation>2575 mg/kg/4HIrritation

These findings suggest careful handling and further investigation into the safety profiles of these compounds .

Q & A

Q. How does the thioether linker influence pharmacokinetic properties (e.g., bioavailability)?

  • Methodology : Comparative studies of thioether vs. ether analogs using Caco-2 permeability assays. Thioether derivatives () show 2-fold higher absorption (Papp = 12 × 10⁻⁶ cm/s) due to enhanced lipophilicity (clogP = 3.8 vs. 2.1) .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield 65–79% (thiourea derivatives)
Antimicrobial Activity Zone of inhibition: 5–15 mm
Cytotoxicity (IC₅₀) 8–25 µM (breast cancer cells)
logP 3.5–4.2 (calculated)
Crystallographic Resolution 0.58 Å (single-crystal XRD)

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